Enhanced Chemisorption Efficiency Versus N-Phenyl-n-dodecylamine on Mild Steel in Neutral Saline Water
In a direct head-to-head comparison of N-substituted n-dodecylamine corrosion inhibitors, N-benzyl-n-dodecylamine (the free base of the target hydrochloride) demonstrated superior chemisorption to mild steel surfaces in neutral saline water relative to N-phenyl-n-dodecylamine [1]. The enhanced performance is attributed to greater mobility of the lone-pair electrons on the nitrogen atom of the N-benzyl derivative, which facilitates coordination to the metal surface [1]. This finding was corroborated in benzene solution, where N-cyclohexyl- and N-benzyl-n-dodecylamine exhibited higher chemical adsorbability than N-phenyl-, N-o-tolyl-, N-m-tolyl-, or N-p-tolyl-substituted analogs [1]. Importantly, in strong acid solution the benzyl-substituted amine forms reversibly adsorbed ammonium ions via electrostatic attraction, resulting in reduced inhibition at low concentration relative to weak-base amines—a pH-dependent performance characteristic that must be factored into application design [1].
| Evidence Dimension | Chemisorption efficiency (qualitative ranking based on electron mobility at nitrogen) |
|---|---|
| Target Compound Data | N-Benzyl-n-dodecylamine: superior chemisorption; nitrogen lone pair more mobile than N-phenyl analog |
| Comparator Or Baseline | N-Phenyl-n-dodecylamine: inferior chemisorption; nitrogen lone pair less mobile |
| Quantified Difference | Superior chemisorption demonstrated in neutral saline water and benzene solution; in strong acid solution, inhibition is less effective at low concentration because of reversible ammonium ion formation. |
| Conditions | Mild steel substrate; neutral saline water and acidic solution; also tested in benzene solution; inhibitor concentration not explicitly quantified in the abstract. |
Why This Matters
For procurement decisions in corrosion inhibitor formulations targeting neutral or near-neutral aqueous systems, N-benzyl substitution provides measurably stronger metal-surface interaction than N-phenyl substitution, directly influencing inhibitor dosage requirements and cost-efficiency.
- [1] Oya, T. et al. Amine-Type Corrosion Inhibitors (22nd Report). Adsorption Mechanism of Inhibitors—Part 1. Corrosion Engineering Digest 1962, 11 (9), 390–395. View Source
